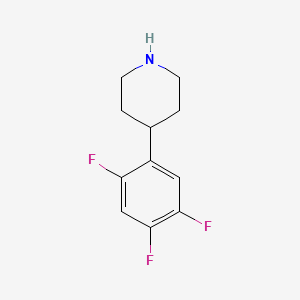

4-(2,4,5-Trifluorophenyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H12F3N |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

4-(2,4,5-trifluorophenyl)piperidine |

InChI |

InChI=1S/C11H12F3N/c12-9-6-11(14)10(13)5-8(9)7-1-3-15-4-2-7/h5-7,15H,1-4H2 |

InChI Key |

CZAIQUOIDRZRFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC(=C(C=C2F)F)F |

Origin of Product |

United States |

The Piperidine Scaffold: a Cornerstone in Organic and Synthetic Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and vital structural motif in the realm of organic and synthetic chemistry. arizona.eduwikipedia.org Its prevalence stems from a combination of factors including its conformational flexibility and its ability to serve as a versatile synthetic handle. This allows for the introduction of various functional groups, enabling the construction of a diverse array of complex molecules. wikipedia.org

The significance of the piperidine scaffold is particularly pronounced in medicinal chemistry, where it is a key component in a vast number of pharmaceuticals. arizona.edu Piperidine derivatives are found in over twenty classes of drugs, encompassing treatments for a wide range of conditions. researchgate.net Their applications include analgesics, antipsychotics, antihistamines, and anticancer agents. arizona.eduresearchgate.net The inclusion of a piperidine ring can favorably influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which are critical for its efficacy as a drug.

Furthermore, the piperidine framework is a common feature in many natural products and alkaloids, which have historically served as inspiration for the development of new therapeutic agents. wikipedia.org The ability to synthesize and modify piperidine-containing compounds with high degrees of control is a fundamental aspect of modern drug discovery and development. wikipedia.org

The Trifluorophenyl Moiety: a Tool for Modulating Molecular Properties

The introduction of fluorine atoms into organic molecules is a widely employed strategy in contemporary chemical synthesis, particularly in the design of pharmaceuticals and agrochemicals. The trifluorophenyl group, in particular, offers a unique set of properties that can be leveraged to fine-tune the characteristics of a parent molecule.

One of the primary reasons for incorporating a trifluorophenyl moiety is to modulate the electronic properties of the molecule. The high electronegativity of the fluorine atoms can significantly alter the acidity or basicity of nearby functional groups and influence intermolecular interactions. This can lead to enhanced binding affinity and selectivity for a biological target.

Moreover, the trifluorophenyl group can impact a compound's metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by enzymes in the body, which can increase the half-life of a drug. This enhanced stability is a desirable attribute in drug design, as it can lead to improved therapeutic profiles. The lipophilicity, or the ability of a compound to dissolve in fats and lipids, can also be modified by the presence of a trifluorophenyl group, which in turn affects its absorption and distribution within the body.

Research Scope and Objectives for 4 2,4,5 Trifluorophenyl Piperidine

Synthesis via Precursors and Building Blocks

These synthetic routes involve the piecemeal construction of the target molecule by coupling pre-formed phenyl and piperidine fragments or by chemically modifying a scaffold that already contains one of these core structures.

1 Use of Halogenated Phenyl and Piperidine Intermediates

This strategy relies on the coupling of two key fragments: a halogenated trifluorophenyl precursor and a piperidine-based nucleophile or electrophile. A classic method involves the Grignard reaction, where a Grignard reagent derived from a halogenated aromatic, such as 1-bromo-2,4,5-trifluorobenzene, is reacted with a protected 4-piperidone. google.com The resulting tertiary alcohol can then be dehydrated and subsequently reduced to yield the this compound. Protecting groups like the Boc (tert-butyloxycarbonyl) or benzyl (B1604629) group are often employed on the piperidine nitrogen during these steps. google.com

Modern cross-coupling reactions are also central to this approach. The Suzuki-Miyaura coupling, which pairs an organoboron compound with a halide, is particularly powerful. For instance, (2,4,5-trifluorophenyl)boronic acid could be coupled with a suitable piperidine derivative, such as an N-protected 4-bromo-1,2,3,6-tetrahydropyridine, followed by hydrogenation of the double bond. whiterose.ac.uk Conversely, a piperidine-containing organoboron reagent could be coupled with a trifluorophenyl halide. bldpharm.com

The use of pre-functionalized piperidines as "building blocks" is a cornerstone of medicinal chemistry. whiterose.ac.ukresearchgate.netnih.gov Starting with commercially available piperidines, such as 4-hydroxypiperidine (B117109) or ethyl isonipecotate (ethyl piperidine-4-carboxylate), allows for the introduction of diverse functionality. nih.govnuph.edu.ua For example, the hydroxyl group of 4-hydroxypiperidine could be converted into a leaving group, followed by a nucleophilic substitution reaction with a trifluorophenyl-metal species.

Table 3: Examples of Precursors for Building Block Synthesis

| Piperidine Building Block | Halogenated Phenyl Precursor | Coupling Strategy Example |

|---|---|---|

| N-Boc-4-piperidone | 1-Bromo-2,4,5-trifluorobenzene | Grignard Reaction google.com |

| N-Boc-4-bromo-1,2,3,6-tetrahydropyridine | (2,4,5-Trifluorophenyl)boronic acid | Suzuki-Miyaura Coupling |

2 Functional Group Transformations and Derivatizations

Functional group transformations involve the modification of a molecule that already contains the basic 4-arylpiperidine skeleton or a closely related structure. researchgate.netresearchgate.net This can include the removal of protecting groups, modification of substituents on either the phenyl or piperidine ring, or the introduction of new functional groups.

A common final step in many syntheses is deprotection. For example, a Boc group on the piperidine nitrogen can be removed by treatment with an acid like trifluoroacetic acid, while a benzyl group is typically cleaved by catalytic hydrogenolysis. google.com

Derivatization can also be used to build the target molecule. For instance, one could start with N-Boc-4-oxopiperidine and perform a Wittig reaction with a phosphonium (B103445) ylide derived from 2,4,5-trifluorobenzyl bromide to create an exocyclic double bond. Subsequent hydrogenation would reduce the double bond and could simultaneously remove an N-benzyl protecting group if present, yielding the final product. Another example is the Curtius rearrangement, which has been used to convert a carboxylic acid group at the 4-position of a piperidine ring into an amino group, demonstrating the versatility of functional group interconversions in this chemical space. nih.gov These transformations provide flexibility, allowing chemists to leverage readily available starting materials and introduce the desired trifluorophenyl group at a strategic point in the synthesis. nuph.edu.ua

Stereoselective and Enantioselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of pharmacologically active molecules. For 4-arylpiperidines, including the 2,4,5-trifluorophenyl substituted variant, several powerful methodologies have been developed to achieve high levels of stereoselectivity and enantioselectivity.

Recent advancements have demonstrated the utility of rhodium-catalyzed asymmetric reductive Heck reactions for the synthesis of 3-substituted piperidines from arylboronic acids and protected dihydropyridines. This method provides access to chiral piperidine cores with high yields and excellent enantioselectivity, tolerant of a wide array of functional groups. Although this method directly addresses 3-substituted piperidines, its principles can be adapted for the synthesis of 4-substituted analogues through appropriate starting material design.

Another significant approach involves the iridium-catalyzed asymmetric hydrogenation of α-substituted N-benzylpyridinium salts. This strategy has proven highly effective for producing enantioenriched α-aryl and α-heteroaryl piperidines with enantiomeric ratios up to 99.3:0.7. The reaction proceeds under mild conditions and represents an efficient route to chiral piperidines, which can be further functionalized.

Furthermore, catalyst-controlled C-H functionalization has emerged as a powerful tool for the direct and site-selective introduction of substituents onto the piperidine ring. By selecting the appropriate rhodium catalyst and nitrogen-protecting group, it is possible to direct the functionalization to the C2, C3, or C4 position of the piperidine nucleus. For instance, the use of specific dirhodium catalysts can achieve C4-functionalization of N-α-oxoarylacetyl-piperidines, providing a direct route to 4-arylpiperidine structures.

A summary of catalyst systems and their performance in the enantioselective synthesis of substituted piperidines is presented in the table below.

| Catalyst System | Substrate Type | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |

| [Rh(cod)Cl]₂ / Josiphos Ligand | Phenyl pyridine-1(2H)-carboxylate & Arylboronic acids | 3-Aryl-tetrahydropyridines | - | Up to 99% ee |

| [Ir(COD)Cl]₂ / MeO-BoQPhos | α-Heteroaryl-N-benzylpyridinium salts | α-Heteroaryl piperidines | - | Up to 99.3:0.7 er |

| Rh₂(R-TCPTAD)₄ | N-Boc-piperidine & Aryldiazoacetates | 2-Arylacetate-piperidines | 11:1 | 93% ee |

| Rh₂(R-TPPTTL)₄ | N-Bs-piperidine & Aryldiazoacetates | 2-Arylacetate-piperidines | >30:1 | 52-73% ee |

Advanced Synthetic Innovations Relevant to Piperidine Derivatives

Modern synthetic chemistry continually seeks more efficient, sustainable, and scalable methods for the production of complex molecules. Biocatalysis and flow chemistry are at the forefront of these innovations, offering significant advantages for the synthesis of piperidine derivatives.

Biocatalytic Approaches

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. A recent and promising strategy combines biocatalytic C-H oxidation with radical cross-coupling to construct complex piperidine frameworks in a modular and enantioselective manner. nih.govorganic-chemistry.org This approach utilizes enzymes, such as hydroxylases, to introduce hydroxyl groups into readily available piperidine precursors with high regio- and stereoselectivity. organic-chemistry.org These hydroxylated intermediates can then be subjected to radical cross-coupling reactions, such as Ni-electrocatalytic decarboxylative coupling, to introduce a variety of substituents, including aryl groups. organic-chemistry.org

A notable example of biocatalysis in piperidine synthesis is the use of immobilized Candida antarctica lipase (B570770) B (CALB) for a multicomponent reaction to produce clinically valuable piperidines in high yields. This demonstrates the potential of enzymes to catalyze complex transformations leading to the piperidine core.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgresearchgate.net These benefits are particularly relevant for the synthesis of active pharmaceutical ingredients and their intermediates.

The application of flow chemistry to the synthesis of substituted piperidines has been demonstrated in several contexts. For instance, a practical continuous flow protocol has been developed for the highly diastereoselective synthesis of α-chiral piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. acs.org This method allows for the rapid production of a variety of functionalized piperidines in high yields and with excellent diastereoselectivity (typically >90:10 dr) within minutes. acs.org The scalability of this flow process has also been successfully demonstrated. acs.org

Another innovative approach utilizes flow electrochemistry for the synthesis of substituted piperidines. researchgate.net An efficient and scalable anodic methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell generates a key intermediate that can be reacted with various carbon nucleophiles to introduce substituents at the 2-position of the piperidine ring. researchgate.net This electrochemical method, integrated into a flow system, provides a safe and efficient means of generating reactive intermediates for the construction of substituted piperidines. researchgate.net

The table below summarizes key parameters of selected flow chemistry applications for the synthesis of substituted piperidines.

| Flow Chemistry Technique | Starting Materials | Product | Key Advantages |

| Grignard Addition to Imines | N-(tert-butylsulfinyl)-bromoimine, Grignard reagents | α-Substituted piperidines | Rapid reaction times (minutes), high yields (>80%), high diastereoselectivity (>90:10 dr), scalable acs.org |

| Electroreductive Cyclization | Imines, Terminal dihaloalkanes | Piperidine derivatives | Good yields compared to batch, preparative scale via continuous electrolysis researchgate.net |

| Anodic Methoxylation | N-formylpiperidine | 2-Substituted piperidines | Readily scalable, enables introduction of C-nucleophiles at the 2-position researchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of molecules. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) have been pivotal in elucidating its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) environments within the molecule.

¹H NMR: In the proton NMR spectrum of the parent piperidine, characteristic signals are observed for the protons on the heterocyclic ring. chemicalbook.comhmdb.ca For 4-phenylpiperidine (B165713), additional signals appear in the aromatic region (around 7.15-7.31 ppm). chemicalbook.com In the case of this compound, the protons on the piperidine ring would show complex splitting patterns due to coupling with adjacent protons and potentially with the fluorine atoms on the phenyl ring. The protons on the trifluorophenyl ring would also exhibit complex splitting due to both proton-proton and proton-fluorine couplings.

¹³C NMR: The ¹³C NMR spectrum of piperidine shows signals for the carbon atoms in the ring. chemicalbook.comspectrabase.com For this compound, distinct signals for each carbon atom are expected. The carbons of the piperidine ring will appear in the aliphatic region, while the carbons of the trifluorophenyl ring will be in the aromatic region. The carbon atoms directly bonded to fluorine will show characteristic splitting (C-F coupling). rsc.org A predicted ¹³C NMR spectrum for a similar compound suggests signals in the range of 24-166 ppm. np-mrd.org

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The ¹⁹F NMR spectrum of this compound is expected to show three distinct signals for the three fluorine atoms, as they are in different chemical environments. The chemical shifts and coupling constants (both F-F and F-H couplings) provide valuable structural information. For instance, in 2,4,5-trifluorophenol, the fluorine signals were identified at -147.1 ppm (F-2), -153.5 ppm (F-4), and -143.7 ppm (F-5). nih.gov Similar ranges would be anticipated for the title compound, with coupling constants providing insight into the relative positions of the fluorine atoms.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for a 4-Arylpiperidine Derivative

| Atom No. | Peak Centers (ppm) |

| 1 | 165.10 |

| 2 | 149.17 |

| 4 | 140.74 |

| 6 | 135.70 |

| 7 | 132.04 |

| 5 | 131.19 |

| - | 120.47 |

| - | 111.82 |

| - | 107.76 |

| - | 96.67 |

| Piperidine C2/C6 | 44.80 |

| Piperidine C3/C5 | 25.90 |

| Piperidine C4 | 24.50 |

| Note: This is a predicted spectrum for a related compound and serves as an illustrative example. Actual values for this compound may vary. Data adapted from NP-MRD. np-mrd.org |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of piperidine shows characteristic N-H and C-H stretching vibrations. chemicalbook.comnist.gov For 4-phenylpiperidine, additional bands corresponding to the aromatic ring are observed. nist.gov In the IR spectrum of this compound, one would expect to see:

N-H stretching: A band in the region of 3300-3500 cm⁻¹.

C-H stretching: Aliphatic C-H stretches from the piperidine ring just below 3000 cm⁻¹ and aromatic C-H stretches from the phenyl ring above 3000 cm⁻¹.

C-F stretching: Strong absorption bands in the fingerprint region, typically between 1000 cm⁻¹ and 1400 cm⁻¹, are characteristic of the C-F bonds. For a related fluorinated compound, a strong peak due to the C-F bending vibration was observed at 802 cm⁻¹. rsc.org

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For piperidine, surface-enhanced Raman scattering (SERS) studies have been conducted to understand its vibrational modes. researchgate.net In this compound, the symmetric vibrations of the trifluorinated phenyl ring would be expected to give rise to strong Raman signals.

Interactive Table: Typical IR Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-2960 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-F Stretch | 1000-1400 |

| Note: These are general ranges and the exact peak positions for this compound may differ. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. nih.gov For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the piperidine ring and the bond connecting the two ring systems. Common fragments for piperidine-containing structures include ions at m/z 84 and 56. researchgate.net The presence of the trifluorophenyl group would lead to characteristic fragments containing fluorine.

X-ray Crystallography Studies

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Structure

While specific single-crystal X-ray diffraction data for this compound was not found in the provided search results, studies on similar piperidine derivatives provide insight into the likely solid-state conformation. researchgate.netnih.govnih.govnih.gov For instance, a study on 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives utilized single-crystal XRD to confirm the molecular structure. researchgate.net It is expected that the piperidine ring in this compound would adopt a chair conformation, which is the most stable arrangement for this ring system. The trifluorophenyl substituent would likely occupy an equatorial position to minimize steric hindrance.

Interactive Table: Illustrative Crystallographic Parameters for a Piperidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.981(2) |

| b (Å) | - |

| c (Å) | - |

| β (°) | - |

| V (ų) | - |

| Note: These parameters are for a different piperidine-containing compound and are for illustrative purposes only. biust.ac.bw |

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal lattice is determined by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π interactions. In the crystal structure of this compound, it is anticipated that the primary intermolecular interaction would be hydrogen bonding involving the N-H group of the piperidine ring. One molecule's N-H group could act as a hydrogen bond donor to the nitrogen or fluorine atom of a neighboring molecule. Additionally, π-π stacking interactions between the trifluorophenyl rings of adjacent molecules may also play a role in stabilizing the crystal packing. In a related piperidine derivative, C-H···π interactions were observed to link molecules into dimers. nih.gov

Conformational Preferences and Stereochemical Aspects

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in its chemical reactivity and biological activity. For cyclic systems like piperidine, the ring can adopt several non-planar conformations to relieve ring strain. The study of these conformations and the factors that influence their stability is crucial for understanding the properties of this compound.

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation , which is the most stable arrangement for cyclohexane (B81311) and its derivatives. iupac.orglibretexts.org This conformation minimizes both angle strain, by maintaining tetrahedral bond angles close to 109.5°, and torsional strain, by ensuring that all substituents on adjacent carbons are in a staggered arrangement. libretexts.org

Alternatively, the piperidine ring can exist in a boat conformation . iupac.orglibretexts.org However, this form is generally less stable than the chair conformation due to unfavorable steric interactions between the "flagpole" hydrogens at the 1 and 4 positions and the eclipsed arrangement of hydrogens along the sides. libretexts.org The boat form is flexible and can twist to alleviate some of this steric strain, leading to a more stable, yet still transient, twist-boat or skew-boat conformation. iupac.orglibretexts.orgresearchgate.net The energy difference between the chair and twist-boat forms is significant, with the chair conformation being more stable by approximately 5 kcal/mol. libretexts.org

While the chair form is the most prevalent, certain structural features or substitution patterns can lead to a higher population of boat or twist-boat conformations. researchgate.netias.ac.in For instance, the introduction of bulky substituents or the formation of bicyclic systems can introduce strain that favors these less common conformations. researchgate.net

Table 1: Comparison of Piperidine Ring Conformations

| Conformation | Relative Stability | Key Features |

| Chair | Most Stable | - Staggered C-H bonds, minimizing torsional strain. - Axial and equatorial substituent positions. |

| Boat | Least Stable | - Eclipsed C-H bonds, leading to torsional strain. - "Flagpole" steric interactions. |

| Twist-Boat | Intermediate Stability | - A twisted form of the boat conformation. - Reduced flagpole interactions and torsional strain compared to the boat. |

This table provides a general overview of the stability and characteristics of the principal conformations of the piperidine ring.

The conformational equilibrium of the piperidine ring in this compound is influenced by a combination of steric and electronic effects originating from the trifluorophenyl substituent.

Steric Effects:

The size of the 2,4,5-trifluorophenyl group at the C4 position of the piperidine ring is a significant steric factor. In a chair conformation, this bulky aryl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on C2 and C6. Placing the trifluorophenyl group in the axial position would lead to significant steric repulsion, destabilizing this conformation. However, studies on related N-acyl-2,6-substituted piperidin-4-ones have shown that steric crowding can sometimes favor alternate chair or twist-boat conformations. researchgate.net The pseudoallylic strain in N-acylpiperidines can also force a 2-substituent into an axial orientation. nih.gov

Electronic Effects:

The fluorine atoms on the phenyl ring exert strong electronic effects that can influence the conformation of the piperidine ring. Fluorine is a highly electronegative atom, leading to a significant dipole moment in the C-F bond. These dipoles can engage in various non-covalent interactions that can stabilize or destabilize certain conformations.

Dipole-Dipole Interactions: The interactions between the C-F bond dipoles on the phenyl ring and the C-N and N-H bonds in the piperidine ring can influence the rotational preference around the C4-aryl bond and potentially affect the puckering of the piperidine ring. researchgate.net

Hyperconjugation: Interactions between filled bonding orbitals and empty antibonding orbitals (hyperconjugation) can also play a role. For example, σ → σ* hyperconjugation involving C-F bonds has been shown to influence the conformational preferences in other fluorinated piperidines. researchgate.net

Through-Bond Interactions: In some N-arylpiperidines, through-bond interactions between the nitrogen lone pair and the aryl system can affect the geometry of the piperidine ring. researchgate.net

Table 2: Summary of Factors Influencing the Conformation of this compound

| Factor | Description | Expected Influence |

| Steric Hindrance | The bulky 2,4,5-trifluorophenyl group at C4. | Favors the chair conformation with the aryl group in the equatorial position to minimize 1,3-diaxial strain. |

| Dipole Moments | Strong C-F bond dipoles on the phenyl ring. | May influence the rotational barrier of the aryl group and the overall ring conformation through dipole-dipole interactions. |

| Hyperconjugation | Electronic delocalization involving C-F bonds. | Can contribute to the stabilization of specific rotamers or ring conformations. |

| Through-Bond Interactions | Electronic communication between the nitrogen lone pair and the aryl ring. | Can potentially lead to subtle changes in the piperidine ring geometry. |

This table summarizes the key steric and electronic factors and their likely impact on the conformational preferences of the title compound.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. niscpr.res.in It is used to determine the optimized geometry and electronic ground state of molecules. For 4-(2,4,5-Trifluorophenyl)piperidine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(2d,p), would predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov These calculations would reveal the preferred conformation of the piperidine (B6355638) ring (typically a chair conformation) and the orientation of the trifluorophenyl substituent. The piperidine ring is expected to adopt a chair conformation to minimize steric strain. nih.gov The trifluorophenyl group's rotational barrier and preferred orientation relative to the piperidine ring would also be determined.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's chemical reactivity and kinetic stability. nih.govnih.gov The HOMO is the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine ring and the trifluorophenyl ring, while the LUMO would also be distributed across the aromatic system. The electron-withdrawing fluorine atoms would influence the energy levels of these orbitals.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Note: The values in this table are placeholders and would be determined from specific DFT calculations. |

Table 2: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N | σ* (C-C) | - |

| π (C-C) | π* (C-C) | - |

| Note: This table represents the type of data generated from an NBO analysis, showing the stabilizing energy from donor-acceptor interactions. Specific values require dedicated calculations. |

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on the surface of a molecule, providing a guide to its reactive sites. nih.gov The MEP is calculated to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the fluorine atoms and the nitrogen lone pair, and a positive potential around the hydrogen atoms of the piperidine ring.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological targets.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor. researchgate.netbibliotekanauki.pl This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govrsc.org For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target. The results would be a predicted binding affinity (docking score) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. ugm.ac.id The trifluorophenyl moiety could engage in hydrophobic and aromatic interactions, while the piperidine nitrogen could act as a hydrogen bond acceptor or be protonated and act as a donor.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | - |

| Interacting Residues | - |

| Hydrogen Bonds | - |

| Hydrophobic Interactions | - |

| Note: The data in this table are illustrative of typical docking results and are dependent on the specific protein target. |

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations offer insights into its conformational preferences and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules. arizona.eduresearchgate.net

Conformational Stability: The conformational landscape of this compound is primarily dictated by the piperidine ring, which typically adopts a low-energy chair conformation. The bulky 2,4,5-trifluorophenyl substituent is strongly predicted to favor an equatorial position on the piperidine ring to minimize steric hindrance. nih.gov Computational studies on various 4-phenylpiperidine (B165713) derivatives have consistently shown a preference for the phenyl group in the equatorial position, although phenyl axial conformers can exist, they are generally higher in energy by several kcal/mol. nih.gov

Intermolecular Interactions: The chemical structure of this compound allows for several key intermolecular interactions, which can be explored using MD simulations.

Hydrogen Bonding: The secondary amine (N-H) in the piperidine ring is a classic hydrogen bond donor. In a protic environment, it can form strong hydrogen bonds with acceptor molecules. MD simulations can model the geometry, duration, and strength of these hydrogen bonds. mdpi.com

H···F Interactions: Weak hydrogen bonds involving fluorine as an acceptor (C-H···F) can contribute to the stabilization of the crystal lattice and molecular complexes. Hirshfeld surface analysis, a computational method, has highlighted the significance of H···F interactions in the crystal packing of other fluorinated organic compounds. chemmethod.com

π-Interactions: The trifluorophenyl ring, despite being electron-deficient due to the fluorine atoms, can still participate in π-π stacking or cation-π interactions, which are crucial for binding to biological targets. nih.gov

MD simulations can dynamically model these varied interactions in a simulated environment (e.g., a water box) to predict how the molecule will behave in solution, approach a binding site, and establish stable contacts. plos.orgnih.gov

Table 1: Predicted Intermolecular Interactions for this compound

| Interaction Type | Participating Moiety | Theoretical Significance |

|---|---|---|

| Hydrogen Bonding (Donor) | Piperidine N-H | Strong, directional interaction crucial for binding to biological targets containing oxygen or nitrogen acceptors. |

| Dipole-Dipole | C-F bonds, overall molecule | Contributes to solubility in polar solvents and electrostatic steering towards binding sites. |

| Weak Hydrogen Bonding (Acceptor) | Phenyl Fluorine atoms | H···F interactions contribute to crystal packing stability and fine-tuning molecular recognition. chemmethod.com |

| van der Waals Forces | Entire molecule | General attractive forces contributing to overall binding affinity and packing. |

| π-Interactions | Trifluorophenyl ring | Potential for π-π stacking or cation-π interactions, important in receptor binding. nih.gov |

In Silico Reactivity Predictions

In silico methods, utilizing computational chemistry, allow for the prediction of a molecule's reactivity, providing insights that can guide synthetic chemistry and metabolic studies. researchgate.net For this compound, reactivity can be assessed by examining its primary functional groups: the piperidine secondary amine and the trifluorinated phenyl ring.

Nucleophilicity of the Piperidine Nitrogen: The nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it the primary center of nucleophilicity and basicity. It is expected to readily participate in reactions with electrophiles. Common predicted reactions include:

N-Alkylation: Reaction with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides.

N-Arylation: Reaction with activated aryl halides (e.g., Buchwald-Hartwig or Ullmann coupling).

Reactivity of the Trifluorophenyl Ring: The phenyl ring is heavily influenced by the three electron-withdrawing fluorine atoms. This has two major consequences:

Deactivation towards Electrophilic Aromatic Substitution: The electron density of the aromatic ring is significantly reduced, making it much less susceptible to attack by electrophiles (e.g., nitration, halogenation, Friedel-Crafts reactions) compared to benzene.

Activation towards Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the fluorine atoms, particularly those ortho and para to a potential leaving group, makes the ring susceptible to attack by strong nucleophiles. While fluorine itself is not a superb leaving group, under forceful conditions, one of the fluorine atoms could potentially be displaced by a potent nucleophile. Computational models of other fluorinated pyridines and benzenes show that the positions for SNAr are highly specific and predictable based on charge polarization. nih.gov

Molecular orbital simulations, such as the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can further refine these predictions. The HOMO is typically localized around the most nucleophilic site (the piperidine nitrogen), while the LUMO is distributed across the electron-deficient aromatic ring, indicating its susceptibility to nucleophilic attack. nih.gov

Table 2: Predicted Reactivity Sites of this compound

| Site | Functional Group | Predicted Reaction Type | Rationale |

|---|---|---|---|

| Piperidine Nitrogen | Secondary Amine | Nucleophilic Addition/Substitution | Lone pair of electrons makes it basic and nucleophilic. |

| Trifluorophenyl Ring | Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Heavily electron-deficient due to three F atoms, activating the ring for nucleophilic attack. nih.gov |

| Piperidine N-H | Amine | Deprotonation | The proton is acidic and can be removed by a strong base. |

| Phenyl C-H | Aromatic C-H | Deprotonation/Metalation | Protons are slightly more acidic due to inductive effects, potentially allowing for directed ortho-metalation. |

Structure-Property Relationship Studies (Theoretical Aspects)

Structure-property relationship studies aim to connect a molecule's chemical structure to its physical and biological properties. For this compound, theoretical studies on analogous compounds allow for robust predictions of how its distinct structural features influence key chemical properties. nih.govnih.govresearchgate.net

The key structural motifs are the piperidine ring and the trifluorophenyl group.

Piperidine Ring: This saturated heterocycle provides a rigid, three-dimensional scaffold. Its ability to exist in a stable chair conformation with a defined axial/equatorial substitution pattern is fundamental to its role in medicinal chemistry, allowing for precise spatial orientation of substituents. The nitrogen atom provides a site for hydrogen bonding and acts as a basic center, influencing solubility in aqueous media. nih.gov

Trifluorophenyl Group: The introduction of fluorine has profound and predictable effects on molecular properties. digitellinc.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. This often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. chemmethod.com

Electronic Profile: As powerful electron-withdrawing groups, the fluorine atoms lower the pKa of the piperidine nitrogen (making it less basic) compared to its non-fluorinated counterpart through inductive effects. They also create a polarized aromatic ring, influencing its ability to engage in specific electronic interactions. researchgate.net

Theoretical models like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore analyses performed on similar piperidine derivatives demonstrate that properties like van der Waals surface area, partial charge, and hydrophobicity are critical for biological activity. nih.gov The unique combination of a basic amine, a rigid scaffold, and a highly fluorinated, lipophilic aromatic ring in this compound suggests its potential as a scaffold in medicinal chemistry, with properties that can be fine-tuned by modifying the piperidine nitrogen. nih.gov

Table 3: Theoretical Structure-Property Relationships

| Structural Feature | Associated Property | Theoretical Impact |

|---|---|---|

| Piperidine Ring (Chair Conformation) | 3D Shape & Rigidity | Provides a defined and rigid scaffold for presenting the phenyl group in a specific spatial orientation (equatorial). nih.gov |

| Piperidine N-H Group | Hydrogen Bond Potential, Basicity | Acts as a hydrogen bond donor and a basic center, influencing solubility and receptor interactions. |

| Trifluorophenyl Group | Lipophilicity & Permeability | Significantly increases lipophilicity (LogP), which generally enhances membrane permeability. nih.govresearchgate.net |

| C-F Bonds | Metabolic Stability | Increases resistance to oxidative metabolism, potentially leading to a longer biological half-life. chemmethod.com |

| Fluorine Atoms (Electron Withdrawing) | Acidity/Basicity (pKa) | Lowers the pKa of the piperidine nitrogen (making it less basic) through a negative inductive effect. researchgate.net |

Chemical Reactivity, Derivatization, and Functionalization

Nucleophilic and Electrophilic Reactivity of the Piperidine (B6355638) Nitrogen

The nitrogen atom within the piperidine ring is a key site for functionalization due to its nucleophilic and basic nature. It readily participates in reactions with a variety of electrophiles, allowing for the introduction of diverse substituents.

Common reactions involving the piperidine nitrogen include N-alkylation and N-acylation. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. wikipedia.org For instance, the reaction of a piperidine with an alkyl bromide or iodide in a solvent like anhydrous acetonitrile (B52724) can proceed smoothly. wikipedia.org The choice of base, such as potassium carbonate or diisopropylethylamine (DIPEA), can influence the reaction outcome and is often optimized for specific substrates. wikipedia.orggoogle.com

N-acylation is another fundamental transformation, typically carried out using acylating agents like acyl chlorides or anhydrides. These reactions are often performed in the presence of a base to neutralize the acid byproduct. For example, the acylation of a piperidine derivative can be achieved with propionyl chloride in the presence of DIPEA. googleapis.com The resulting N-acylpiperidines are important intermediates in the synthesis of various biologically active molecules.

The reactivity of the piperidine nitrogen can be modulated by the choice of protecting groups. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the piperidine nitrogen, which can be subsequently removed under acidic conditions to liberate the free amine for further functionalization. googleapis.comdtic.mil

| Reactant (Piperidine Derivative) | Reagent | Base | Solvent | Product | Reference |

| Piperidine | Methyl iodide | - | Acetonitrile | N-Methylpiperidinium iodide | wikipedia.org |

| Piperidine | Benzyl (B1604629) chloride | K₂CO₃ | Ethanol | N-Benzylpiperidine | google.com |

| N-Boc-4-anilinopiperidine | Propionyl chloride | DIPEA | Dichloromethane | N-Boc-4-(N-phenylpropionamido)piperidine | googleapis.com |

| 4-Anilinopiperidine | 2-Phenethyl bromide | NaOH | - | 4-Anilino-N-phenethylpiperidine | chemicalbook.com |

Reactions Involving the Trifluorophenyl Moiety

The 2,4,5-trifluorophenyl group is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic aromatic substitution reactions. The strong electron-withdrawing nature of the fluorine atoms generally deactivates the ring towards electrophilic attack. However, under forcing conditions or with highly reactive electrophiles, substitution may occur, directed by the existing fluorine substituents.

More commonly, the trifluorophenyl ring can participate in nucleophilic aromatic substitution (SNA_r) reactions, where a nucleophile displaces one of the fluorine atoms. The position of substitution is dictated by the electronic activation provided by the other fluorine atoms and the piperidine substituent.

Synthetic Transformations at Other Piperidine Ring Positions

Functionalization of the carbon skeleton of the piperidine ring is a powerful strategy for introducing molecular diversity. While direct C-H functionalization of unsubstituted piperidines can be challenging, the presence of activating or directing groups can facilitate these transformations.

Recent advances in catalysis have enabled the site-selective C-H functionalization of piperidine derivatives. google.com For example, rhodium-catalyzed C-H insertion reactions have been utilized to introduce substituents at the C2 and C4 positions of the piperidine ring. google.com The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. google.com

Furthermore, the synthesis of piperidines with substituents at various positions can be achieved through multi-step synthetic sequences, often starting from functionalized piperidinone precursors. For instance, 4-piperidones are versatile intermediates that can be converted to a variety of 4-substituted piperidines. The synthesis of N-Boc-4-hydroxypiperidine, for example, can be achieved by the reduction of N-Boc-4-piperidone using a reducing agent like sodium borohydride. google.com This hydroxy group can then be further transformed into other functionalities.

| Starting Material | Reagent(s) | Transformation | Product | Reference |

| N-Boc-piperidine | Aryldiazoacetate, Rh₂(R-TCPTAD)₄ | C2-H Functionalization | N-Boc-2-arylacetate-piperidine | google.com |

| N-Bs-piperidine | Aryldiazoacetate, Rh₂(R-TPPTTL)₄ | C2-H Functionalization | N-Bs-2-arylacetate-piperidine | google.com |

| N-α-oxoarylacetyl-piperidine | Aryldiazoacetate, Rh₂(S-2-Cl-5-BrTPCP)₄ | C4-H Functionalization | N-α-oxoarylacetyl-4-arylacetate-piperidine | google.com |

| 4-Piperidone | Aniline, Acetic acid, Sodium triacetoxyborohydride | Reductive Amination | 4-Anilinopiperidine | googleapis.com |

| N-Boc-4-piperidone | Sodium borohydride | Reduction | N-Boc-4-hydroxypiperidine | google.com |

Derivatization Strategies for Analytical Purposes

For the analysis of 4-(2,4,5-Trifluorophenyl)piperidine, particularly in complex matrices, derivatization is often employed to enhance its detectability and chromatographic properties.

Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the chromatographic system. This is a common strategy for amines like piperidines to introduce a chromophore or fluorophore, enabling detection by UV-Vis or fluorescence detectors. Post-column derivatization, where the reaction occurs after chromatographic separation, is another approach, though less common for this class of compounds.

In the context of liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to improve ionization efficiency and achieve lower detection limits. For amines, derivatization can introduce a readily ionizable group, enhancing the signal in the mass spectrometer. For instance, derivatization with reagents that introduce a high proton affinity tag can significantly improve detection in positive ion mode.

Gas chromatography-mass spectrometry (GC-MS) analysis of piperidines often requires derivatization to increase their volatility and thermal stability. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFA) or pentafluoropropionic anhydride (PFPA) is a common strategy.

| Analytical Technique | Derivatization Reagent | Purpose | Reference |

| HPLC-UV/Fluorescence | Dansyl chloride | Introduction of a fluorophore | |

| HPLC-UV/Fluorescence | 4-Toluene sulfonyl chloride | Introduction of a chromophore | |

| LC-MS | N-(4-aminophenyl)piperidine | Improvement of ionization efficiency | |

| GC-MS | Trifluoroacetic anhydride (TFA) | Increased volatility and thermal stability | |

| GC-MS | Pentafluoropropionic anhydride (PFPA) | Increased volatility and thermal stability |

Functionalization for Scaffold Diversification

The this compound scaffold is a valuable starting point for the synthesis of diverse libraries of compounds for drug discovery. dtic.mil The ability to functionalize both the piperidine nitrogen and the piperidine ring carbons allows for the creation of a wide array of derivatives with varying physicochemical and pharmacological properties.

Medicinal chemistry campaigns often involve the systematic modification of a lead scaffold to explore structure-activity relationships (SAR). The diversification of the this compound scaffold can be achieved through the reactions described in the preceding sections. For example, a library of N-substituted derivatives can be readily prepared by reacting the parent compound with a panel of different alkylating or acylating agents. Further diversity can be introduced by functionalizing the piperidine ring itself.

The trifluorophenyl group also plays a crucial role in modulating the properties of the molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The design and synthesis of analogs with modifications on this ring can provide valuable insights into the SAR of a particular compound series. wikipedia.org

Role As a Chemical Building Block and Scaffold in Advanced Organic Synthesis

Incorporation into Complex Molecular Architectures

The piperidine (B6355638) ring is a prevalent N-heterocycle in FDA-approved small molecule drugs, and its substitution with fluorine-containing groups can significantly enhance a molecule's properties. nih.gov The 4-(2,4,5-trifluorophenyl)piperidine scaffold has been instrumental in the design and synthesis of complex molecules, particularly in the development of therapeutic agents. For instance, it has been used to create dipeptidyl peptidase IV (DPP4) inhibitors for the treatment of diabetes. nih.gov In one study, researchers designed a series of compounds where the trifluorophenyl group was directed toward a specific subpocket of the DPP4 enzyme, leading to potent and selective inhibitors. nih.gov This strategic incorporation highlights the role of the trifluorophenylpiperidine unit in creating molecules with precise three-dimensional arrangements for optimal biological interactions.

The synthesis of such complex molecules often involves multi-step sequences where the this compound core is introduced early on and subsequently elaborated. The development of efficient synthetic methods, such as palladium-catalyzed cross-coupling reactions and reductive aminations, has facilitated the integration of this building block into a wide array of molecular frameworks. nih.gov The trifluorinated phenyl ring not only influences the electronic properties of the molecule but also provides a handle for further functionalization, allowing for the construction of intricate and diverse chemical structures.

| Compound Class | Therapeutic Target | Key Synthetic Strategy | Reference |

|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP4) Inhibitors | DPP4 | Substitution of a triazole ring with amide or urea (B33335) groups on a trifluorophenyl-containing scaffold. nih.gov | nih.gov |

| Modulators of Chemokine Receptors | CCR5 | Use of piperidine derivatives in the treatment of autoimmune, inflammatory, proliferative, or hyperproliferative diseases. google.com | google.com |

Applications in the Synthesis of Heterocyclic Compounds

The this compound scaffold is a key starting material for the synthesis of more complex heterocyclic systems. The inherent reactivity of the piperidine nitrogen and the potential for functionalization on the trifluorophenyl ring make it a versatile precursor. For example, the piperidine nitrogen can undergo N-alkylation or N-arylation to introduce additional cyclic or acyclic moieties.

Furthermore, the trifluorophenyl ring can be modified through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, although the electron-withdrawing nature of the fluorine atoms can make these transformations challenging. The development of novel synthetic methodologies is crucial for expanding the utility of this building block in heterocyclic synthesis. One approach involves the use of potent organometallic reagents or specialized catalytic systems to overcome the deactivation of the aromatic ring. beilstein-journals.org

Recent advancements have focused on creating fused heterocyclic systems where the piperidine ring is annulated with other rings, such as triazoles or pteridines. beilstein-journals.orgnih.gov These efforts have led to the discovery of novel chemical entities with potential applications in various therapeutic areas. For instance, a series of 4,5-dihydro- nih.govrsc.orgtriazolo[4,3-f]pteridine derivatives were synthesized and evaluated as dual inhibitors of PLK1 and BRD4, which are important targets in cancer therapy. nih.gov

Contribution to Library Synthesis for Chemical Screening

Combinatorial chemistry and library synthesis are powerful tools in drug discovery, enabling the rapid generation of large numbers of compounds for high-throughput screening. umb.edu The this compound scaffold is well-suited for library synthesis due to its modular nature. The piperidine core can be readily functionalized at the nitrogen atom, and the trifluorophenyl ring provides a site for diversification.

The "split-and-pool" strategy and parallel synthesis are common techniques used to create libraries based on this scaffold. umb.edu In a typical workflow, a common intermediate, such as N-Boc-4-(2,4,5-trifluorophenyl)piperidine, is prepared on a large scale. This intermediate is then divided into multiple portions, and each portion is reacted with a different building block to introduce diversity at a specific position. This process can be repeated to generate a library of compounds with a wide range of structural variations.

The resulting libraries can be screened against various biological targets to identify "hit" compounds with desired activities. nih.gov The trifluorophenyl group in these libraries often contributes to improved pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability, which are crucial for the development of successful drug candidates. The systematic exploration of the chemical space around the this compound scaffold has proven to be a fruitful approach for identifying new leads for drug development. mdpi.com

Design of Novel Chemical Probes and Reagents

Chemical probes are essential tools for studying biological systems, allowing for the investigation of protein function and the validation of drug targets. rsc.org The this compound moiety has been incorporated into the design of novel chemical probes due to its ability to modulate the properties of the probe molecule. For example, the trifluorophenyl group can be used to fine-tune the binding affinity and selectivity of a probe for its target protein.

In the design of fluorogenic probes, the trifluorophenylpiperidine scaffold can be attached to a fluorophore, and the interaction of the probe with its target can lead to a change in the fluorescence signal. mdpi.com This allows for the real-time monitoring of biological processes in living cells. The development of such probes requires a deep understanding of the structure-activity relationships and the photophysical properties of the molecules involved.

Furthermore, derivatives of this compound can be used as reagents in organic synthesis. For example, they can be functionalized with reactive groups to create specialized building blocks for the construction of complex molecules. The unique electronic properties of the trifluorophenyl ring can also be exploited to influence the reactivity of adjacent functional groups.

Role as a Catalyst or Reagent in Chemical Reactions

While this compound itself is not typically used as a catalyst, its derivatives can be designed to function as organocatalysts. The piperidine nitrogen can act as a Lewis base or a Brønsted base to activate substrates in a variety of chemical transformations. The trifluorophenyl group can influence the basicity and steric environment of the nitrogen atom, thereby modulating the catalytic activity and selectivity.

For example, chiral derivatives of this compound can be used as catalysts in asymmetric synthesis to produce enantiomerically enriched products. The development of such catalysts is an active area of research, with the goal of creating highly efficient and selective catalytic systems for the synthesis of complex molecules.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Pathways

The traditional methods for synthesizing piperidine (B6355638) cores, while effective, often rely on petroleum-based starting materials and can generate significant waste. nih.gov The future of synthesizing 4-(2,4,5-Trifluorophenyl)piperidine will likely pivot towards greener and more sustainable methodologies.

One promising avenue is the utilization of biomass-derived platform chemicals, such as furfural (B47365). rsc.orgnih.gov Researchers have demonstrated the conversion of furfural into piperidine through a cascade of reactions including amination, hydrogenation, and ring rearrangement over specialized catalysts. nih.gov Adapting this approach to produce a substituted piperidine like the one would involve developing methods to introduce the 2,4,5-trifluorophenyl group, a significant but not insurmountable challenge. This could involve a cross-coupling reaction at a suitable point in the synthetic sequence. The key advantage of this strategy is the shift from fossil fuel dependence to renewable feedstocks. rsc.org

Another key aspect of sustainable synthesis is the adoption of green chemistry principles. This includes the use of environmentally benign solvents (like water), catalysts that can be recycled, and processes that are atom-economical. nih.govresearchgate.net For instance, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can significantly reduce solvent use and purification steps. ajchem-a.com Catalytic methods, such as those employing palladium or iridium complexes, are also being refined to achieve high efficiency and selectivity in the formation of the piperidine ring under milder conditions. organic-chemistry.org

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Challenges |

| Biomass-derived Feedstocks | Reduced reliance on fossil fuels, utilization of renewable resources. rsc.orgnih.gov | Development of methods to introduce the trifluorophenyl moiety. |

| Green Catalysis | Lower environmental impact, potential for catalyst recycling, milder reaction conditions. nih.govresearchgate.net | Catalyst stability and compatibility with fluorinated substrates. |

| One-Pot Reactions | Increased efficiency, reduced solvent waste and purification steps. ajchem-a.com | Ensuring compatibility of all reaction steps and reagents. |

| Flow Chemistry | Enhanced safety and control, potential for scalability and automation. | Optimization of flow parameters for multi-step syntheses. |

Advanced Computational Approaches for Predictive Chemistry

The role of computational chemistry in predicting molecular properties and reactivity is becoming increasingly indispensable. For this compound, techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide profound insights before a single experiment is conducted in the lab. researchgate.netresearchgate.netresearchgate.net

DFT calculations can be employed to predict a wide range of properties, including the molecule's electronic structure, bond lengths, and vibrational frequencies. rsc.org This information is crucial for understanding the molecule's stability and potential reactivity. For instance, DFT can elucidate the electron-withdrawing effects of the trifluorophenyl group on the piperidine ring, predicting which sites are most susceptible to nucleophilic or electrophilic attack. mdpi.com Furthermore, Time-Dependent DFT (TD-DFT) can predict the molecule's absorption spectra. rsc.org

Molecular Dynamics simulations, on the other hand, can model the conformational behavior of this compound over time, providing a dynamic picture of its flexibility and interactions with its environment. researchgate.netnih.gov This is particularly important for understanding how the molecule might interact with a biological target. Conformational studies using molecular mechanics have been successfully applied to other 4-phenylpiperidine (B165713) derivatives to understand their structure-activity relationships. nih.gov

| Computational Method | Predicted Properties for this compound | Significance |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties. researchgate.netrsc.org | Guides synthetic planning and understanding of chemical behavior. |

| Molecular Dynamics (MD) | Conformational analysis, interaction with solvent and biomolecules. researchgate.netnih.gov | Provides insights into biological activity and drug-receptor interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. nih.gov | Enables the design of more potent and selective derivatives. |

Exploration of Undiscovered Reactivity Profiles

The unique combination of a piperidine ring and a heavily fluorinated phenyl group in this compound suggests a rich and potentially underexplored reactivity profile. The strong electron-withdrawing nature of the trifluorophenyl substituent is expected to significantly influence the chemical behavior of both the aromatic and heterocyclic rings.

The piperidine nitrogen, while typically basic, will have its basicity attenuated by the inductive effect of the trifluorophenyl group. This could lead to altered reactivity in N-alkylation or N-acylation reactions. Furthermore, the carbon-hydrogen bonds on the piperidine ring adjacent to the phenyl group may exhibit enhanced acidity, opening up possibilities for novel functionalization strategies.

The trifluorophenyl ring itself is a site of interesting potential reactivity. While aromatic rings are typically sites for electrophilic substitution, the electron-deficient nature of this ring will make it more susceptible to nucleophilic aromatic substitution, where one of the fluorine atoms is displaced by a nucleophile. This could be a powerful tool for late-stage functionalization, allowing for the introduction of a wide variety of substituents.

Recent research has also explored novel transformations of the piperidine ring itself, such as oxidative nitrogen insertion to form cyclic hydrazones, which can then be converted to other heterocyclic systems. acs.org Investigating whether this compound can undergo such transformations could lead to the discovery of new chemical space.

Integration into Automated Synthesis Platforms

The future of chemical synthesis is undoubtedly moving towards greater automation. wikipedia.org Automated synthesis platforms, which combine robotics, software, and flow chemistry, can dramatically accelerate the synthesis and optimization of molecules like this compound. sigmaaldrich.comyoutube.com

These platforms enable high-throughput experimentation, where numerous reaction conditions can be screened in parallel to quickly identify the optimal parameters for a given transformation. acs.org This is particularly valuable for developing and refining the synthesis of complex molecules. For instance, the synthesis of a library of derivatives of this compound, with variations at the piperidine nitrogen or the phenyl ring, could be rapidly achieved using an automated platform. chemspeed.com

Flow chemistry, a key component of many automated synthesis systems, offers several advantages over traditional batch chemistry, including improved safety, better heat and mass transfer, and the ability to perform reactions that are difficult or dangerous to scale up in a batch reactor. researchgate.net The synthesis of this compound could be adapted to a continuous flow process, allowing for on-demand production and facile integration with in-line purification and analysis. youtube.com The ultimate goal is to create a fully automated "idea-to-molecule" platform, where a desired structure is entered into a computer and the system automatically devises and executes the synthesis. youtube.com

| Automation Aspect | Application to this compound | Potential Impact |

| High-Throughput Screening | Rapid optimization of reaction conditions for synthesis and functionalization. acs.org | Accelerated discovery of efficient synthetic routes. |

| Automated Library Synthesis | Generation of a diverse set of derivatives for structure-activity relationship studies. chemspeed.com | Faster identification of lead compounds in drug discovery. |

| Flow Chemistry | Safer and more scalable synthesis, potential for on-demand production. researchgate.net | Improved manufacturing processes and accessibility of the compound. |

| Integrated Platforms | "Idea-to-molecule" synthesis with in-line purification and analysis. youtube.com | Revolutionized pace of chemical research and development. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.